molecular formula C15H20F2N2O2 B13533434 Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B13533434
M. Wt: 298.33 g/mol
InChI Key: JAZIPMBHXXASRP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the difluorophenyl moiety in this compound enhances its chemical stability and biological activity.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3

InChI Key

JAZIPMBHXXASRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various scientific research and industrial applications .

Biological Activity

Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate is a synthetic compound classified within the piperazine derivatives. This class is notable for its diverse biological activities, making such compounds valuable in pharmaceutical and agrochemical applications. The specific structural features of this compound, including the tert-butyl group and the difluorophenyl moiety, contribute to its enhanced chemical stability and potential biological efficacy.

Molecular Structure

PropertyValue
Molecular FormulaC15H20F2N2O2
Molecular Weight298.33 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3
InChI KeyJAZIPMBHXXASRP-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC=C2F)F

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and antifungal agent. The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

The piperazine ring structure allows for interactions with various biological targets, modulating their activity. The presence of the difluorophenyl group enhances binding affinity and selectivity towards these targets. This dual functionality suggests that the compound may act through multiple pathways, depending on the biological context.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

  • Cytotoxicity Studies : In vitro tests indicated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from micromolar to sub-micromolar concentrations, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation. Specifically, increased levels of p53 expression were noted alongside caspase-3 cleavage in treated MCF-7 cells .
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the aromatic ring can significantly influence biological activity, with electron-withdrawing groups enhancing potency .

Antibacterial and Antifungal Properties

Research has also focused on the antibacterial and antifungal activities of this compound:

  • Inhibition Studies : The compound has shown effectiveness against various bacterial strains in laboratory settings. Its mechanism appears to involve disruption of bacterial cell wall synthesis or function .
  • Comparative Analysis : When compared to other known antibacterial agents, this compound demonstrated comparable or superior efficacy against resistant strains of bacteria .

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